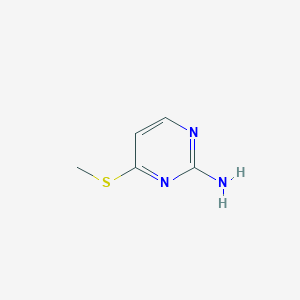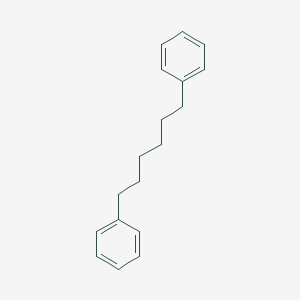
1,6-二苯基己烷
概述
描述
1,6-Diphenylhexane is an organic compound with the molecular formula C₁₈H₂₂. It consists of a hexane chain with phenyl groups attached to the first and sixth carbon atoms. This compound is known for its structural simplicity and stability, making it a subject of interest in various chemical studies .
科学研究应用
1,6-Diphenylhexane has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reaction mechanisms.
Biology: Research into its interactions with biological membranes and its potential as a hydrophobic probe.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
作用机制
Target of Action
1,6-Diphenylhexane is a complex organic compound with the molecular formula C18H22 One study suggests that it may interact with a protein called snt2 .
Mode of Action
It has been suggested that 1,6-diphenylhexane-1,3,4,6-tetrone shows a high docking energy against the target protein snt2, which may result in the downregulation of the protein’s expression .
Pharmacokinetics
Its molecular weight is 23837 , which may influence its absorption and distribution in the body
Result of Action
It has been suggested that it may downregulate the expression of the protein snt2 .
Action Environment
Factors such as temperature and ph often play a role in the action of organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
1,6-Diphenylhexane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1,6-dibromohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .
Industrial Production Methods
Industrial production of 1,6-diphenylhexane often employs similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1,6-Diphenylhexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1,6-diphenylhexane-1,6-dione using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of 1,6-diphenylhexane-1,6-dione can yield 1,6-diphenylhexane-1,6-diol using reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of UV light or a catalyst.
Major Products Formed
Oxidation: 1,6-Diphenylhexane-1,6-dione.
Reduction: 1,6-Diphenylhexane-1,6-diol.
Substitution: Halogenated derivatives of 1,6-diphenylhexane.
相似化合物的比较
Similar Compounds
1,6-Diphenylhexane-1,6-dione: An oxidized form of 1,6-diphenylhexane.
1,6-Diphenylhexane-1,6-diol: A reduced form of 1,6-diphenylhexane.
1,6-Dibromohexane: A precursor used in the synthesis of 1,6-diphenylhexane
Uniqueness
1,6-Diphenylhexane is unique due to its structural simplicity and stability, which make it an ideal model compound for studying hydrocarbon behavior and reaction mechanisms. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research .
属性
IUPAC Name |
6-phenylhexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPMIRVCZNXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148717 | |
| Record name | 1,6-Diphenylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-49-6 | |
| Record name | 1,6-Diphenylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diphenylhexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Diphenylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1,6-diphenylhexane?
A1: 1,6-Diphenylhexane is an alkane with two phenyl groups attached to the terminal carbons of a six-carbon chain.
- Spectroscopic Data: While specific data depends on the isomer and experimental conditions, studies have investigated the gas-phase protonation of 1,6-diphenylhexane using FT-ICR mass spectrometry. []
Q2: How does the structure of 1,6-diphenylhexane relate to its gas-phase basicity?
A2: Research shows that the gas-phase basicity (GB) of 1,6-diphenylhexane is higher than toluene due to increased polarizability. [] Interestingly, the GB of α,ω-diphenylalkanes, including 1,6-diphenylhexane, varies with the length of the methylene chain connecting the phenyl rings. This difference is attributed to intramolecular solvation of the protonated phenyl ring by the neutral one, enabled by specific conformations of the linking chain. []
Q3: Has 1,6-diphenylhexane been used in the synthesis of any significant pharmaceutical compounds?
A3: Yes, derivatives of 1,6-diphenylhexane are crucial building blocks for synthesizing HIV protease inhibitors. For instance, (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane serves as a key intermediate in the synthesis of lopinavir, a medication used to treat HIV. [, ]
Q4: Can you elaborate on the synthesis of (2S,3S,5S)-2,5-diamino-3-hydroxy-1,6-diphenylhexane?
A4: Several methods have been explored for the synthesis of this important intermediate. One approach utilizes L-phenylalanine as the starting material, subjecting it to N,O-benzylation, cyanidation, Grignard reaction, and reduction to yield the desired compound. [] Another method involves a multi-step process starting with the protection of L-phenylalanine with benzyl chloride, followed by reactions with acetonitrile and benzylmagnesium chloride, and finally, reduction with sodium borohydride. []
Q5: What is the significance of the (2S,3S,5S)-stereochemistry in these pharmaceutical applications?
A5: The (2S,3S,5S)-stereoisomer of the diamino alcohol is crucial for the biological activity of HIV protease inhibitors like lopinavir. This specific stereoisomer exhibits optimal binding affinity to the active site of the HIV protease enzyme, allowing it to effectively inhibit viral replication. [, ]
Q6: Have there been any studies exploring modifications to the 1,6-diphenylhexane core for improved drug efficacy?
A6: Yes, researchers have explored incorporating carbazole into the core structure of ritonavir, another HIV protease inhibitor, by modifying the (2S, 3S, 5S)-5-(tert-butyloxycarbonyl)amino-2-amino-3-hydroxy-1,6-diphenylhexane moiety. This modification aimed to improve the drug's solubility and potentially enhance its pharmacokinetic properties. []
Q7: Are there any studies focusing on the environmental impact of 1,6-diphenylhexane and its derivatives?
A7: While the provided research focuses on the synthesis and applications of 1,6-diphenylhexane and its derivatives, information regarding their environmental impact or degradation pathways is limited. Further research is needed to assess their potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.
Q8: How do ordered media like liquid crystals influence the photochemistry of diketone derivatives of 1,6-diphenylhexane?
A8: Studies utilizing liquid crystals as solvents have investigated the Norrish Type II photoreactions of 1,6-diphenylhexane-3,4-dione. [] Results indicate that the quantum yield for the disappearance of this diketone is influenced by both temperature and the order of the surrounding media. Interestingly, the quantum yield ratio for its disappearance in cholesteric mesophases and hexane is less than one, suggesting an impact of solvent order on the solute's conformational flexibility. []
Q9: Have there been investigations into the crystal structure of 1,6-diphenylhexane derivatives?
A9: Yes, the crystal structure of 1,6-diphenylhexane-1,3,4,6-tetrone has been determined. [] This research builds upon previous studies investigating the crystal structure of 1,3,5-triketone derivatives and employs techniques like NMR, IR, and mass spectrometry to explore the equilibrium between their keto and enol forms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
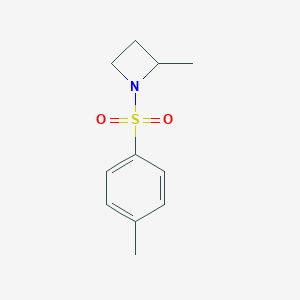
![Spiro[4.5]decane](/img/structure/B86366.png)

![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)
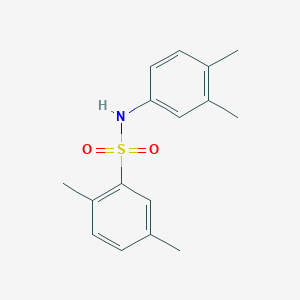
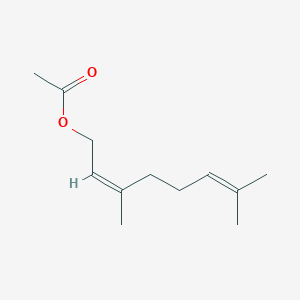
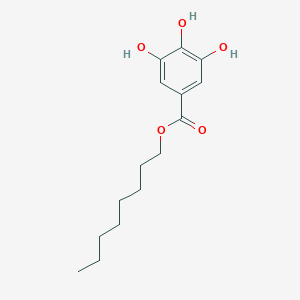
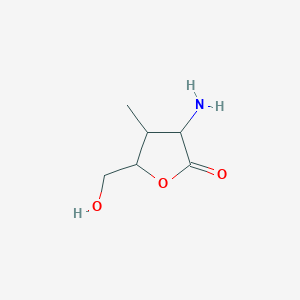

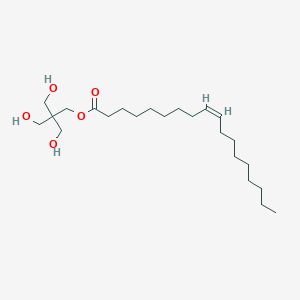
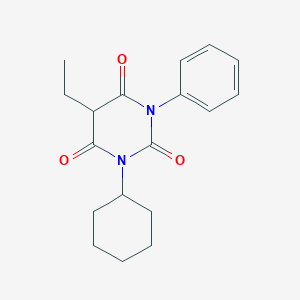
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

